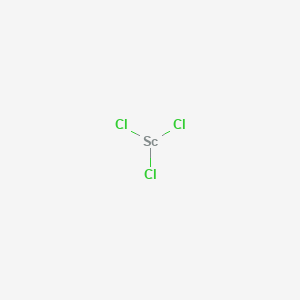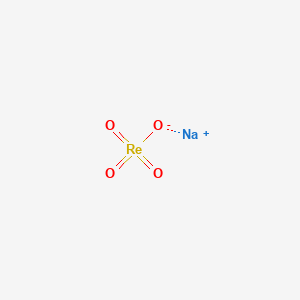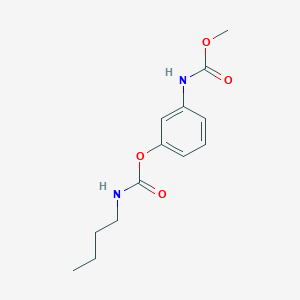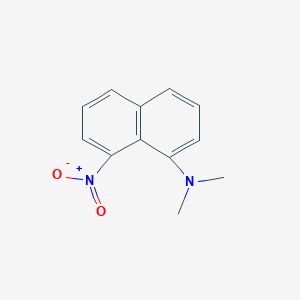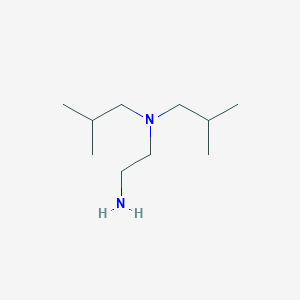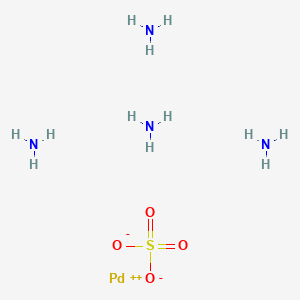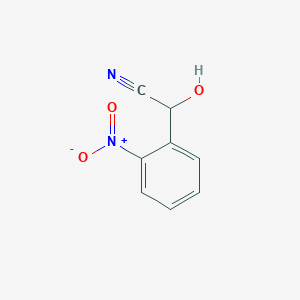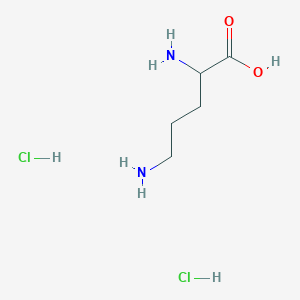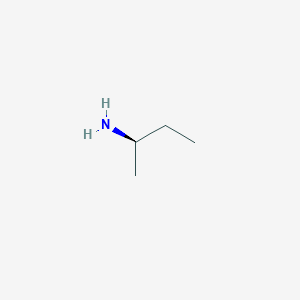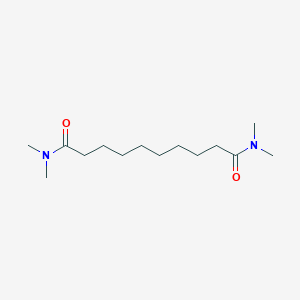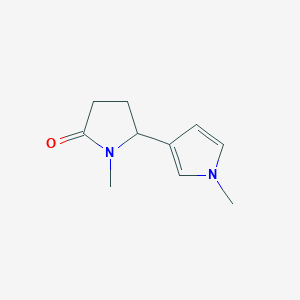
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive drug that has a stimulant effect on the central nervous system. MDPV is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. It has been used as a recreational drug and has been associated with severe adverse effects.
作用機序
MDPV is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This increases the levels of dopamine in the synaptic cleft and enhances the dopaminergic transmission. This leads to a stimulant effect on the central nervous system and can cause euphoria, increased alertness, and increased energy.
生化学的および生理学的効果
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to euphoria, increased alertness, and increased energy. It also increases the levels of norepinephrine and serotonin in the brain, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension.
実験室実験の利点と制限
MDPV has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the mechanisms of addiction and the effects of dopamine on behavior. It can also be used to investigate the effects of stimulants on the central nervous system. However, MDPV has several limitations for lab experiments. It is a psychoactive drug and can cause severe adverse effects. It is also a controlled substance and requires special permits for research.
将来の方向性
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine system. Another area of research is the investigation of the long-term effects of MDPV on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and the investigation of the effects of MDPV on different populations, such as adolescents and pregnant women.
Conclusion:
In conclusion, MDPV is a synthetic cathinone that has a potent stimulant effect on the central nervous system. It is a psychoactive drug that has been associated with severe adverse effects. MDPV has been used in scientific research to investigate the mechanisms of addiction and the effects of dopamine on behavior. It has several advantages for lab experiments but also has several limitations. There are several future directions for research on MDPV, including the development of new drugs that target the dopamine system and the investigation of the long-term effects of MDPV on the brain and behavior.
合成法
MDPV can be synthesized by several methods, including the Leuckart reaction, the Mannich reaction, and the reductive amination of the corresponding ketone. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with formaldehyde and dimethylamine. The reductive amination of the corresponding ketone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride.
科学的研究の応用
MDPV has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a potent stimulant effect on the brain and to increase the levels of dopamine in the brain. This makes it a useful tool for studying the mechanisms of addiction and the effects of dopamine on behavior.
特性
CAS番号 |
13950-23-7 |
|---|---|
製品名 |
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC名 |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
InChIキー |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
正規SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
同義語 |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




